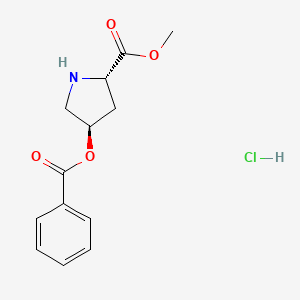![molecular formula C15H26N2O3 B1462529 1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid CAS No. 1218172-07-6](/img/structure/B1462529.png)
1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid
Descripción general
Descripción
“1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid” is a chemical compound that has gained interest in the scientific community. It is available from various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of “1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid” is C15H26N2O3, and its molecular weight is 282.38 g/mol. The compound contains a piperidine ring, which is a common structure in many pharmaceuticals .Aplicaciones Científicas De Investigación
Drug Synthesis
Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The structure of “1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid” makes it a valuable intermediate in the construction of drugs. Its cyclohexyl and piperidine moieties are often found in molecules with significant biological activity, making it a candidate for the synthesis of potential therapeutic agents .
Biological Activity Modulation
The compound can be used to modulate biological activity. By altering the piperidine ring or the cyclohexyl group, researchers can create derivatives with varying affinity for biological targets, such as enzymes or receptors, thus influencing pharmacodynamics .
Chemical Probes
In chemical biology, this compound could serve as a chemical probe. Chemical probes are molecules that bind to a protein and modulate its function, which can help in understanding the role of the protein in various biological processes .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents. Due to its well-defined structure and properties, it can help in the calibration of instruments or as a comparison standard in mass spectrometry analyses .
Material Science
Piperidine structures are known to contribute to material properties such as durability and flexibility. This compound could be investigated for its potential use in the development of new materials with desirable physical properties .
Agricultural Chemistry
In the field of agricultural chemistry, piperidine derivatives can play a role in the development of new pesticides or herbicides. The structural elements of “1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid” could be essential in creating compounds that target specific pests or weeds without affecting crops .
Propiedades
IUPAC Name |
1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-16(12-7-3-2-4-8-12)14(18)11-17-10-6-5-9-13(17)15(19)20/h12-13H,2-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHKXIWGAWHUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1462450.png)









![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)